molecular formula C₉H₁₈O₈ B1141161 2-O-(beta-D-glucosyl)glycerol CAS No. 10588-30-4

2-O-(beta-D-glucosyl)glycerol

Cat. No.: B1141161
CAS No.: 10588-30-4
M. Wt: 254.23
InChI Key:
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Mechanism of Action

Target of Action

2-O-(beta-D-glucosyl)glycerol, also known as 2-(beta-Glucosyl)glycerol, is a natural osmolyte found in bacteria and plants . It is a glucosylglycerol consisting of a β-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . It is metabolized by organisms such as Arabidopsis thaliana and Homo sapiens .

Mode of Action

It is known that the compound is synthesized through the action of enzymes such as sucrose phosphorylase (sucp) . SucP catalyzes the glycosylation of glycerol from sucrose .

Biochemical Pathways

The biochemical pathway involved in the synthesis of this compound involves the enzyme SucP . This enzyme catalyzes the glycosylation of glycerol from sucrose, leading to the production of this compound .

Pharmacokinetics

It is known that the compound is found in the blood serum of humans , suggesting that it is absorbed into the bloodstream and distributed throughout the body.

Result of Action

This compound has been found to have promising applications as a cosmetic and food-and-feed ingredient . It can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzyme SucP, which is involved in the synthesis of this compound, has been found to be more active at certain temperatures . Furthermore, the production of this compound can be optimized through controlled growth rates in bioreactor cultivations .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTKXCPRNZDOJU-SYHAXYEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219430
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10588-30-4
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10588-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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